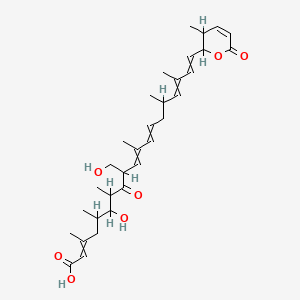
6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kazusamycin B, also known as CL 1957E, is a bacterial metabolite originally isolated from the fermentation broth of Streptomyces sp. No. 81-484 . It is a natural product with significant biological activities, including antifungal and antitumor properties . The compound has a molecular formula of C32H46O7 and a molecular weight of 542.7 g/mol .
Métodos De Preparación
Kazusamycin B is typically isolated from the fermentation broth of Streptomyces sp. No. 81-484 . The fermentation process involves growing the bacterial culture under specific conditions, followed by extraction and purification of the compound from the broth . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the isolation process generally includes filtration, solvent extraction, and chromatographic techniques .
Análisis De Reacciones Químicas
Kazusamycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Kazusamycin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying natural product synthesis and chemical reactions.
Biology: The compound is used to study cell cycle regulation and cytotoxicity in various cell lines
Medicine: Kazusamycin B has shown potential as an antitumor agent, with studies demonstrating its ability to inhibit tumor growth in murine models It also exhibits antifungal activity against specific fungal strains.
Industry: The compound is used in the development of new antibiotics and antifungal agents
Mecanismo De Acción
Kazusamycin B exerts its effects by inhibiting cell growth and arresting the cell cycle at the G1 phase . It induces nuclear condensation and inhibits nuclear-to-cytosolic transport of specific proteins, such as the HIV-1 regulatory protein Rev . The molecular targets and pathways involved include the inhibition of RNA synthesis and the disruption of nuclear export signals .
Comparación Con Compuestos Similares
Kazusamycin B is similar to other compounds like Leptomycin B and Hydroxyleptomycin A . These compounds share similar biological activities and mechanisms of action, including the inhibition of nuclear export and cell cycle arrest . Kazusamycin B is unique in its specific molecular structure and the range of its biological activities .
Similar Compounds
- Leptomycin B
- Hydroxyleptomycin A
- PD 124895
Kazusamycin B stands out due to its potent antitumor and antifungal activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHBJFDAPXZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













